Phthalimidinoglutarimide-C5-OH
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Overview
Description
Phthalimidinoglutarimide-C5-OH is a synthetic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. It is a derivative of phthalimide and glutarimide, which are known for their roles in pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C5-OH typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method includes the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as sulphamic acid at elevated temperatures (110°C) to yield N-substituted phthalimides . This intermediate can then be further reacted with glutarimide derivatives under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and one-pot processes is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C5-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Phthalimidinoglutarimide-C5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antiepileptic activity.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-C5-OH involves its interaction with specific molecular targets. It can act as a ligand for proteins, influencing their activity and function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes .
Comparison with Similar Compounds
Phthalimidinoglutarimide-C5-OH can be compared with other similar compounds such as:
Phthalimidinoglutarimide-C5-Br: Similar structure but with a bromine atom, used in proteolysis targeting chimera (PROTAC) applications.
Thalidomide: A well-known compound with a similar glutarimide structure, used for its immunomodulatory and anti-inflammatory properties.
This compound is unique due to its specific functional groups and potential for diverse applications in various fields.
Properties
Molecular Formula |
C18H22N2O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[7-(5-hydroxypentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1-3,5,8-11H2,(H,19,22,23) |
InChI Key |
VROGWIJGMISOHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCO |
Origin of Product |
United States |
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